molecular formula C14H25NO B10968354 3-Cyclopentyl-1-(3-methylpiperidin-1-yl)propan-1-one

3-Cyclopentyl-1-(3-methylpiperidin-1-yl)propan-1-one

Cat. No.: B10968354
M. Wt: 223.35 g/mol
InChI Key: OQLGYJGBRKJMIF-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(3-methylpiperidin-1-yl)propan-1-one is an organic compound with the molecular formula C14H25NO It is a member of the class of piperidines and is characterized by the presence of a cyclopentyl group and a methylpiperidinyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-(3-methylpiperidin-1-yl)propan-1-one typically involves the reaction of cyclopentanone with 3-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclopentanone+3-MethylpiperidineThis compound\text{Cyclopentanone} + \text{3-Methylpiperidine} \rightarrow \text{this compound} Cyclopentanone+3-Methylpiperidine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored, and purification steps such as distillation and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-(3-methylpiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentyl carboxylic acid or cyclopentyl ketone derivatives.

    Reduction: Formation of 3-cyclopentyl-1-(3-methylpiperidin-1-yl)propan-1-ol.

    Substitution: Formation of various substituted piperidinyl derivatives.

Scientific Research Applications

3-Cyclopentyl-1-(3-methylpiperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-(3-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentyl-1-(3-methylpiperidin-1-yl)propan-1-one is unique due to its specific combination of cyclopentyl and methylpiperidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

IUPAC Name

3-cyclopentyl-1-(3-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C14H25NO/c1-12-5-4-10-15(11-12)14(16)9-8-13-6-2-3-7-13/h12-13H,2-11H2,1H3

InChI Key

OQLGYJGBRKJMIF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)CCC2CCCC2

Origin of Product

United States

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